molecular formula C10H8BrNO B2355505 6-Bromo-8-methoxyisoquinoline CAS No. 1415564-97-4

6-Bromo-8-methoxyisoquinoline

Cat. No.: B2355505
CAS No.: 1415564-97-4
M. Wt: 238.084
InChI Key: ZCDSNWILBJFPSI-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxyisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrNO. It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 8th position on the isoquinoline ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-8-methoxyisoquinoline involves the bromination of 8-methoxyisoquinoline. This can be achieved by heating the hydrochloride of 8-methoxyisoquinoline with bromine in nitrobenzene, resulting in high yields of the desired product .

Another synthetic route involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes as those used in laboratory settings. The bromination method and Suzuki-Miyaura coupling are both scalable and can be optimized for large-scale production. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxyisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-8-methoxyisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxyisoquinoline involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-methoxyisoquinoline is unique due to the presence of both a bromine atom and a methoxy group on the isoquinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-bromo-8-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-5-8(11)4-7-2-3-12-6-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDSNWILBJFPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=NC=CC2=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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